molecular formula C20H19N3OS B5557383 5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine

5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B5557383
M. Wt: 349.5 g/mol
InChI Key: LVPOKEWQVAPHDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[b,f]azepine derivatives, including the subject compound, often involves the formation of reactive intermediates through reactions such as Michael addition or Diels-Alder reactions. Bennett and Cann (1994) detailed the reaction of 5-acetyl-10-bromo-5H-dibenz[b,f]azepine with potassium t-butoxide to create a reactive intermediate that further reacts with N-methylpyrrole, pyrrole, and imidazole to yield Michael addition adducts, showcasing the synthetic pathways that can be employed for similar structures (Bennett & Cann, 1994).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives has been explored through various studies, including crystal structure and spectral analysis. Shankar et al. (2014) presented the crystal structure, spectral studies, and Hirshfeld surfaces analysis of 5-methyl-5H-dibenzo[b,f]azepine derivatives, offering insights into the orthorhombic crystal system, boat conformation of the azepine ring, and short contacts analyzed through Hirshfeld surfaces (Shankar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of dibenzo[b,f]azepine compounds involves various reactions, including Michael addition, cycloaddition, and other pathway-specific reactions. The protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment as described by Kaur et al. (2019) indicate the compound's involvement in biochemical pathways and its potential as a histone deacetylase inhibitor (Kaur et al., 2019).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and stability of dibenzo[b,f]azepine derivatives, are critical for their manipulation and application in various chemical processes. These properties are determined by the compound's molecular structure, which influences its behavior under different conditions.

Chemical Properties Analysis

Dibenzo[b,f]azepine derivatives exhibit a range of chemical properties, including reactivity towards electrophiles, nucleophiles, and other reagents. The studies on the synthesis and application of imidazole derivatives, such as those by Ohta et al. (1990), highlight the versatility of these compounds in chemical synthesis and their reactivity profile, which can be leveraged for the creation of novel compounds with desired functionalities (Ohta et al., 1990).

Scientific Research Applications

Reaction and Synthesis Mechanisms

  • The compound has been studied in reactions with pyrrole and imidazole, demonstrating its versatility in Michael addition and cycloaddition reactions. These reactions have implications for synthesizing complex heterocyclic structures (Bennett & Cann, 1994).

Neuroprotective and Cognitive Effects

  • Derivatives of this compound have shown potential in treating vascular cognitive impairment by inhibiting histone deacetylases, improving cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in animal models (Kaur et al., 2019).

Antimicrobial Activity

  • Novel derivatives have exhibited antibacterial and antifungal activity, highlighting the compound's potential in developing new antimicrobial agents. One specific derivative demonstrated broad activity against several pathogens while maintaining low in vivo toxicity in mice (Demchenko et al., 2021).

Chemical Structure Analysis

  • Studies on the crystal structure and spectral studies of related compounds provide insights into their molecular conformations, which is crucial for understanding their chemical behavior and potential applications in designing new molecules with specific properties (Shankar et al., 2014).

Catalytic and Synthetic Applications

  • Research has explored the synthesis of various heterocyclic compounds using catalyzed cascade reactions, opening new avenues for constructing complex molecular structures (Yao et al., 2019).

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-22-13-12-21-20(22)25-14-19(24)23-17-8-4-2-6-15(17)10-11-16-7-3-5-9-18(16)23/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPOKEWQVAPHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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